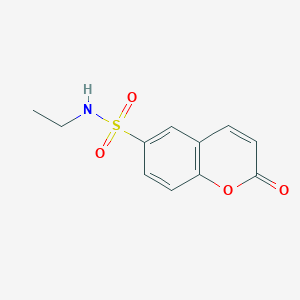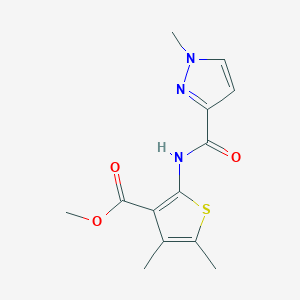![molecular formula C12H12ClNO2S2 B6419595 1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide CAS No. 1060260-98-1](/img/structure/B6419595.png)
1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide, also known as CTM, is a synthetic organic compound derived from sulfur and nitrogen. It is used in a variety of scientific applications, such as organic synthesis and drug discovery. CTM is a versatile molecule that can be used as a starting material for the synthesis of a variety of compounds, as well as being an important building block for various drug discovery processes.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide has a wide range of applications in scientific research. It has been used as a model compound for the study of the mechanism of action of various drugs and has been used to synthesize a variety of compounds. It has also been used in the study of the structure and function of enzymes, as well as in the study of the structure and function of proteins.
Wirkmechanismus
1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide has been found to interact with a variety of enzymes and proteins. It has been shown to inhibit the activity of enzymes such as cytochrome P450, and to bind to a variety of proteins, such as the cytochrome oxidase enzyme. This interaction with enzymes and proteins is thought to be the basis for its mechanism of action.
Biochemical and Physiological Effects
1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. It has also been found to have antioxidant and neuroprotective effects, as well as to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide has a number of advantages when used in laboratory experiments. It is a versatile molecule that can be used in a variety of applications, and it has a wide range of effects on various biochemical and physiological processes. However, it is important to note that 1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide is a synthetic compound and its effects may not be fully understood. Furthermore, it is important to use 1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide with caution, as it may have potential toxic effects.
Zukünftige Richtungen
There are a number of potential future directions for the use of 1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide in scientific research. It could be used to study the mechanism of action of various drugs, as well as to develop new drugs. It could also be used to study the structure and function of enzymes and proteins, as well as to develop new therapeutic agents. Additionally, it could be used to study the effects of 1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide on various biochemical and physiological processes, and to develop new methods of synthesizing 1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide.
Synthesemethoden
1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide can be synthesized in a variety of ways, including through the reaction of thiophen-3-ylmethyl chloride with 1-(2-chlorophenyl)-methanesulfonamide in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide, which can then be isolated and purified.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S2/c13-12-4-2-1-3-11(12)9-18(15,16)14-7-10-5-6-17-8-10/h1-6,8,14H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTPZBHAAGEDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CSC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-methoxyphenyl)-1-methyl-6-(prop-2-en-1-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6419526.png)

![2-{8-[(5-chloro-2-methoxyphenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419534.png)

![2-(2-chlorophenyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B6419547.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6419559.png)
![7-methoxy-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one](/img/structure/B6419565.png)

![methyl 4-({4-[(dimethylcarbamoyl)methyl]phenyl}carbamoyl)benzoate](/img/structure/B6419590.png)
![3-[4-(benzyloxy)phenyl]-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6419609.png)
![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6419617.png)
![3-[4-(benzyloxy)phenyl]-9-[(2-fluorophenyl)methyl]-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6419624.png)
![2,6-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6419629.png)